molecular formula C10H11NO3 B2931452 Methyl 3-(methylcarbamoyl)benzoate CAS No. 23668-00-0

Methyl 3-(methylcarbamoyl)benzoate

Cat. No.: B2931452
CAS No.: 23668-00-0
M. Wt: 193.202
InChI Key: YHIDWINLPJYINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylcarbamoyl)benzoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is characterized by the presence of a methylcarbamoyl group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid, a related compound, is metabolized by the human gut microbiome . The metabolism of benzoic acid involves several enzymes and proteins, including those involved in the aerobic and anaerobic pathways of benzoate catabolism

Cellular Effects

The cellular effects of Methyl 3-(methylcarbamoyl)benzoate are currently unknown. Related compounds such as Methyl 3,4-Dihydroxybenzoate have been shown to have effects on various types of cells. For example, it has been found to prevent neurodegenerative diseases (NDDs) and has been shown to permeate the blood-brain barrier (BBB) and be rapidly distributed to all organs .

Molecular Mechanism

Benzoic acid, a related compound, is known to undergo reactions at the benzylic position, which can involve either SN1 or SN2 mechanisms

Temporal Effects in Laboratory Settings

It has been observed that the emission of methyl benzoate, a related compound, in certain plants is flower-specific and developmentally regulated .

Dosage Effects in Animal Models

Related compounds such as Methyl 3,4-Dihydroxybenzoate have been studied in mice, and it was found that the pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Metabolic Pathways

Benzoate, a related compound, is known to be metabolized by the human gut microbiome through both aerobic and anaerobic pathways .

Transport and Distribution

It has been found that Methyl 3,4-Dihydroxybenzoate, a related compound, permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .

Subcellular Localization

The enzyme responsible for the biosynthesis of methyl benzoate, a related compound, has been found to be a cytosolic enzyme, suggesting a cytosolic location for the biosynthesis of methyl benzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylcarbamoyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl isophthalate with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is typically carried out in a solvent like dichloromethane at room temperature, followed by refluxing for about 90 minutes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylcarbamoyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylcarbamoyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Oxidation: The major product is 3-(methylcarbamoyl)benzoic acid.

    Reduction: The major product is 3-(methylamino)benzoic acid.

Scientific Research Applications

Methyl 3-(methylcarbamoyl)benzoate is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylamino)benzoate
  • Methyl 3-(carbamoyl)benzoate
  • Methyl 3-(aminocarbonyl)benzoate

Uniqueness

Methyl 3-(methylcarbamoyl)benzoate is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 3-(methylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-9(12)7-4-3-5-8(6-7)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIDWINLPJYINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of methyl isophthalate (5.10 g, 0.028 mol) in CH2Cl2 (100 ml) at room temperature was treated with oxalyl chloride (6.0 ml) followed by DMF (3 drops). The resultant mixture was stirred under reflux (90 mins). The resultant mixture was cooled to room temperature, the solvent removed by evaporation and the residue azeotroped with CH2Cl2. The resultant mixture was dissolved in THF (100 ml), cooled to 0° C. and treated with a solution of methylamine (2M, 28 ml,56 mmol) in THF. The mixture was allowed to warm to room temperature overnight, solvent removed by evaporation and resultant mixture was partitioned between ethyl acetate (200 ml) and water (200 ml). The organic layer separated and washed with sat aq NaHCO3, sat aq brine, and dried over MgSO4. Removal of the drying agent by filtration followed by evaporation of the solvent gave the desired product (white solid, 4.60 g, 79%). 1H NMR (CDCl3) δ 3.00 (d, 3H), 4.00 (s, 3H), 6.30 (s, br, 1H), 7.50 (t, 1H), 8.00 (d, 1H), 8.20 (d, 1H), 8.40 (s, 1H). LRMS m/z=211.1 (M+18)+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.